molecular formula C14H15N5O3 B2401267 (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034284-72-3

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No.: B2401267
CAS No.: 2034284-72-3
M. Wt: 301.306
InChI Key: KRABEKAOIUBAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a high-purity chemical compound designed for pharmaceutical and life science research. This molecule features a methoxypyrazine group linked via a pyrrolidine ether bridge to a pyrimidine methanone core, a structural motif frequently explored in medicinal chemistry for its potential to modulate biological targets . Compounds with similar pyrimidine and pyrazine scaffolds are actively investigated for their antineoplastic properties, positioning this reagent as a valuable building block for developing novel oncology therapeutics . Furthermore, the distinct methanone linker and heterocyclic architecture suggest potential application in designing potent enzyme inhibitors, analogous to reported dipeptidyl peptidase IV inhibitors for metabolic diseases and tubulin depolymerizing agents for cancer . Researchers can utilize this compound as a key intermediate in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for screening against novel biological targets. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-21-12-13(18-7-6-17-12)22-10-3-8-19(9-10)14(20)11-15-4-2-5-16-11/h2,4-7,10H,3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRABEKAOIUBAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings, which suggests potential for diverse biological activities. Its unique structural characteristics combine a methoxypyrazine moiety with a pyrrolidine ring and a pyrimidine group, making it a candidate for pharmacological exploration.

Structural Characteristics

The molecular structure can be described as follows:

  • Methoxypyrazine : Contributes to antimicrobial and anticancer properties.
  • Pyrrolidine : Known for neuroprotective effects and potential cytotoxicity against cancer cells.
  • Pyrimidine : Often associated with various biological activities, including enzyme inhibition.

Antimicrobial Activity

Compounds similar to this compound have been documented to exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that pyrrolidine derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Potential

Research indicates that derivatives of this compound may demonstrate cytotoxic effects against several cancer cell lines. The presence of both the methoxypyrazine and pyrrolidine functionalities could enhance its efficacy in targeting cancer cells by inducing apoptosis or inhibiting cell proliferation.

Neuroprotective Effects

Certain structural analogs are known for their neuroprotective capabilities, which may be beneficial in treating neurodegenerative diseases. The mechanism of action typically involves modulation of neurotransmitter systems or reduction of oxidative stress.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
3-MethoxypyrazineMethoxy group on pyrazineAntimicrobial
Pyrrolidine DerivativesVariations on pyrrolidine ringAnticancer
Pyrimidine DerivativesSubstituted pyrimidine ringsEnzyme inhibition

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Antibacterial Study : A study reported that specific pyrrolidine derivatives exhibited significant antibacterial activity against E. coli and S. aureus, suggesting that similar derivatives could be effective in treating bacterial infections .
  • Cytotoxicity Assay : In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cell lines, indicating potential for development as anticancer agents.
  • Neuroprotection Research : Investigations into related compounds showed promise in protecting neurons from oxidative damage, which could lead to therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrazine and Aromatic Moieties

(a) (3-{[3-(Dimethylamino)pyrazin-2-yl]oxy}pyrrolidin-1-yl)(phenyl)methanone ()
  • Structural Differences: Pyrazine substituent: Dimethylamino (-NMe₂) replaces methoxy (-OMe). Aromatic group: Phenyl replaces pyrimidin-2-yl.
  • Physicochemical Properties :
    • Molecular Weight : 312.37 vs. ~322.36 (target compound).
    • logP : 1.74 (indicative of moderate lipophilicity) .
    • Polar Surface Area (PSA) : 45.04 Ų (vs. higher PSA for pyrimidine-containing target compound).
  • Biological Implications: The dimethylamino group may enhance solubility but reduce metabolic stability compared to methoxy. Phenyl vs. pyrimidinyl substitution alters binding specificity (e.g., phenyl may favor hydrophobic pockets, while pyrimidine engages in hydrogen bonding).
(b) (S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone ()
  • Structural Differences :
    • Pyrrolidine substitution : 3,4-Dimethoxybenzyl group on pyrrolidine.
    • Aromatic group : m-Tolyl (methylphenyl) replaces pyrimidin-2-yl.
  • Synthesis : Prepared via coupling of 3-(m-tolyl)pyrazine-2-carboxylic acid with substituted pyrrolidine (79% yield) .
  • Biological Activity : Acts as a dual orexin receptor antagonist (IC₅₀ < 100 nM), suggesting CNS applications .

Heterocyclic Systems with Thiophene/Thieno-Thiophene Cores

(a) Compound 7b ()
  • Structure: Bis-pyrazole-thieno[2,3-b]thiophene methanone.
  • Key Data :
    • Molecular Weight : 538.64 (higher than target compound).
    • IR/NMR : C=O stretch at 1720 cm⁻¹; δ 2.22 ppm (CH₃), δ 185.0 ppm (C=O) .
  • Solubility : Lower due to extended aromaticity; logSw = -1.81 in analog .
(b) Compound 10 ()
  • Structure: Pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]thiophene hybrid.
  • Key Data: Molecular Weight: 604.71 (significantly higher). Synthesis: 75% yield via condensation with 5-amino-3-phenyl-1H-pyrazole .
  • Implications : Bulkier structures reduce membrane permeability but may enhance target selectivity.

Patent Compounds with Fused Heterocycles ()

  • Examples: 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrazin-2-yl)ethanone.
  • Key Features :
    • Fused imidazo-pyrrolo-pyrazine : Enhances rigidity and binding affinity but complicates synthesis.
    • Biological Relevance : Likely targets kinase or GPCR pathways due to fused heterocycles.

Trends :

  • Methoxy vs. Amino Groups: Methoxy (electron-donating) may improve metabolic stability over dimethylamino.
  • Aromatic Moieties : Pyrimidine enhances PSA and hydrogen-bonding capacity vs. phenyl or thiophene.
  • Synthetic Yields : 70–79% for similar couplings (e.g., amide/ester formation) .

Q & A

Q. What statistical approaches validate the significance of minor metabolic byproducts detected in stability studies?

  • Methodology : Use LC-HRMS to identify metabolites and quantify their abundance via area-under-the-curve (AUC). Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess batch-to-batch variability. highlights hydrolysis of pyrrolidinone rings under acidic conditions, necessitating pH-controlled stability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.